5-(Methoxymethyl)-7-methyl-1H-indazole

Radiobiology Radiation Mitigation p53 Pathway

Radiation biology researchers often face supply challenges sourcing BEB55, a tool compound with strict p53-dependent mechanism and a narrow 10-min post-irradiation administration window. Generic p53/Mdm2 inhibitors cannot substitute. • p53-dependent radiation mitigator; ineffective in p53-/- cells, enabling clean pathway dissection. • Ameliorates radiation-induced esophagitis without protecting tumors (p=0.0241 survival benefit; p=0.3021 tumor protection).

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 93359-90-1
Cat. No. B11915125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxymethyl)-7-methyl-1H-indazole
CAS93359-90-1
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NN=C2)COC
InChIInChI=1S/C10H12N2O/c1-7-3-8(6-13-2)4-9-5-11-12-10(7)9/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyHAFVOSFMUDIATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BEB55 p53/Mdm2/Mdm4 Inhibitor


5-(Methoxymethyl)-7-methyl-1H-indazole (CAS 93359-90-1), also known as BEB55, is a small-molecule inhibitor of the p53/Mdm2/Mdm4 protein complex [1]. It belongs to the indazole class and has been specifically investigated as a radiation damage mitigator, distinct from antioxidant or nitric oxide synthase inhibitor strategies [1]. Its primary research application lies in the field of radiobiology, where it has been shown to ameliorate radiation-induced esophagitis and prolong survival in irradiated murine models without protecting tumors from radiation therapy [1][2].

Why BEB55 Substitution Fails


Generic substitution within the indazole class or with other p53/Mdm2 inhibitors (e.g., Nutlin-3) is not scientifically valid for radiation mitigation research. BEB55's unique pharmacological profile is defined by its mechanism of action as a p53/Mdm2/Mdm4 protein complex inhibitor, which results in a distinct p53-dependent activity and a narrow, specific window for post-irradiation administration [1]. This contrasts sharply with co-investigated radiation mitigators like the GS-nitroxide JP4-039 or the NOS inhibitor MCF201-89, which operate through different pathways, show efficacy in p53-/- cells, and have a wider administration window [1][2]. Replacing BEB55 with a compound from a different mechanistic class would invalidate the experimental model and lead to conflicting or negative results.

BEB55 Head-to-Head Evidence


p53-Dependent Radioprotection

The radiation mitigation effect of BEB55 is strictly dependent on a functional p53 pathway. In a comparative study using p53+/+ and p53−/− murine bone marrow stromal cell lines, BEB55 was ineffective in p53−/− cells, unlike JP4-039 and MCF201-89 which retained their protective effect [1]. This provides a critical differential selectivity profile for experimental designs targeting the p53 pathway.

Radiobiology Radiation Mitigation p53 Pathway

Post-Irradiation Mitigation Window

The window for effective post-irradiation drug delivery is a key distinguishing factor. An in vivo study directly compared the durability of the mitigation effect after 9.5 Gy total body irradiation (TBI). BEB55's effective window was limited to 10 minutes post-irradiation, while JP4-039 and MCF201-89 remained effective up to 4 hours after TBI [1]. This indicates a significantly different pharmacokinetic or pharmacodynamic profile.

Radiobiology Radiation Mitigation Time Window

In Vivo Survival Benefit

In a direct comparison, BEB55 administered individually after a lethal dose of total body irradiation (9.5 Gy) significantly improved mouse survival. The magnitude of the survival benefit can be compared to that of JP4-039 and MCF201-89, providing a quantitative benchmark for its in vivo efficacy [1].

Radiobiology Radiation Mitigation In Vivo Survival

Amelioration of Radiation Esophagitis Without Tumor Protection: BEB55 vs. JP4-039

A critical differential advantage for potential clinical translation is the ability to protect normal tissue without shielding the tumor from radiation. BEB55 and JP4-039 were compared in a mouse model of radiation esophagitis with orthotopic lung tumors. Neither drug provided significant radiation protection to lung tumors, but both significantly ameliorated esophagitis [1].

Radiation Oncology Esophagitis Tumor Protection

BEB55 Research Applications


p53-Dependent ARS Mitigation

BEB55 is the correct choice for studies aiming to dissect the p53 pathway's role in radiation damage mitigation. Its strict p53-dependency, validated by its inefficacy in p53−/− cells, allows researchers to create clean, mechanism-specific experimental models [1]. This is in contrast to other mitigators like JP4-039, which operate through p53-independent pathways [1].

Early Post-Irradiation Intervention

For experiments designed to test interventions delivered within minutes of radiation exposure, BEB55's uniquely short, 10-minute effective administration window makes it the definitive tool compound [1]. Using a mitigator with a longer window would not accurately model the temporal constraints of this specific therapeutic strategy.

Selective Normal Tissue Radioprotection

In preclinical studies focused on reducing radiation-induced esophagitis without compromising tumor control, BEB55 is scientifically justified. It has direct quantitative evidence showing a significant increase in survival from esophagitis (p=0.0241) while providing no significant protection to orthotopic lung tumors (p=0.3021) [2]. This differential effect is a key experimental requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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